molecular formula C10H9ClINO B8794805 4-chloro-N-cyclopropyl-3-iodoBenzamide

4-chloro-N-cyclopropyl-3-iodoBenzamide

Cat. No. B8794805
M. Wt: 321.54 g/mol
InChI Key: OUTQPCGRZMGGSF-UHFFFAOYSA-N
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Patent
US07759337B2

Procedure details

4-Chloro-3-iodobenzoic acid (9.00 g, 31.9 mmol) was heated to 75° C. in thionyl chloride (15 mL) for 4 h. The reaction mixture became homogeneous and was concentrated and dried azeotropically with toluene. The mixture was dissolved in 1,4-dioxane (10 mL), and diisopropylethylamine (11 mL mL, 64 mmol), and cyclopropylamine (2.45 mL, 35 mmol) and stirred at ambient temperature for about 2 h. The reaction was diluted with 50 mL of EtOAc, added to an addition funnel and partitioned with 3 N HCl (aqueous). The organic layers were combined, washed 2 times with 50 mL of 3 N HCl (aqueous), and 2 times with 50 mL of sodium bicarbonate, dried over sodium sulfate, and concentrated via rotovap to give the title compound. Found MS (ES+): 322(M+H)+.
Quantity
9 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
11 mL
Type
reactant
Reaction Step Two
Quantity
2.45 mL
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:10]=[CH:9][C:5]([C:6]([OH:8])=O)=[CH:4][C:3]=1[I:11].C([N:15]([CH:18]([CH3:20])[CH3:19])CC)(C)C.C1(N)CC1>S(Cl)(Cl)=O.CCOC(C)=O>[Cl:1][C:2]1[CH:10]=[CH:9][C:5]([C:6]([NH:15][CH:18]2[CH2:20][CH2:19]2)=[O:8])=[CH:4][C:3]=1[I:11]

Inputs

Step One
Name
Quantity
9 g
Type
reactant
Smiles
ClC1=C(C=C(C(=O)O)C=C1)I
Name
Quantity
15 mL
Type
solvent
Smiles
S(=O)(Cl)Cl
Step Two
Name
Quantity
11 mL
Type
reactant
Smiles
C(C)(C)N(CC)C(C)C
Name
Quantity
2.45 mL
Type
reactant
Smiles
C1(CC1)N
Step Three
Name
Quantity
50 mL
Type
solvent
Smiles
CCOC(=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
was concentrated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried azeotropically with toluene
DISSOLUTION
Type
DISSOLUTION
Details
The mixture was dissolved in 1,4-dioxane (10 mL)
ADDITION
Type
ADDITION
Details
added to an addition funnel
CUSTOM
Type
CUSTOM
Details
partitioned with 3 N HCl (aqueous)
WASH
Type
WASH
Details
washed 2 times with 50 mL of 3 N HCl (aqueous), and 2 times with 50 mL of sodium bicarbonate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated via rotovap

Outcomes

Product
Name
Type
product
Smiles
ClC1=C(C=C(C(=O)NC2CC2)C=C1)I

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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